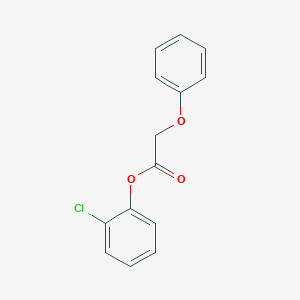

2-Chlorophenyl phenoxyacetate

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H11ClO3 |

|---|---|

Molecular Weight |

262.69 g/mol |

IUPAC Name |

(2-chlorophenyl) 2-phenoxyacetate |

InChI |

InChI=1S/C14H11ClO3/c15-12-8-4-5-9-13(12)18-14(16)10-17-11-6-2-1-3-7-11/h1-9H,10H2 |

InChI Key |

SELPMHSNFZMWEG-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)OCC(=O)OC2=CC=CC=C2Cl |

Canonical SMILES |

C1=CC=C(C=C1)OCC(=O)OC2=CC=CC=C2Cl |

Origin of Product |

United States |

Synthetic Methodologies for 2 Chlorophenyl Phenoxyacetate Analogs

Conventional and Established Synthetic Routes

Traditional methods for synthesizing 2-chlorophenyl phenoxyacetate (B1228835) and its analogs have long been the foundation of organic synthesis in this area. These routes are well-documented and have been refined over time to improve efficiency and yield.

Esterification Reactions Involving Phenoxyacetic Acids and 2-Chlorophenols

A primary and straightforward method for synthesizing 2-chlorophenyl phenoxyacetate analogs is through the direct esterification of a phenoxyacetic acid with a corresponding 2-chlorophenol. This reaction is a classic example of Fischer-Speier esterification, typically catalyzed by a strong acid.

One common approach involves the condensation of p-methyl phenoxyacetic acid with various phenols using phosphonitrilic chloride (PNT) and N-methyl morpholine (B109124) (NMM) as an activator in a solvent like chloroform (B151607) at room temperature. The PNT, activated by NMM, facilitates the reaction between the carboxylic acid group of the phenoxyacetic acid and the hydroxyl group of the phenol (B47542), leading to the formation of the desired ester in good yields.

For instance, the synthesis of 4-chlorophenyl 2-(2,4-dichlorophenoxy)acetate is achieved by reacting 4-chlorophenol (B41353) with 2,4-dichlorophenoxyacetyl chloride in the presence of a base like diisopropylethylamine (DIPEA) in a solvent such as tetrahydrofuran (B95107) (THF). google.com The reaction is typically initiated at a reduced temperature (0 °C) and then allowed to proceed at room temperature. google.com

The general scheme for this type of reaction is as follows:

Phenoxyacetic Acid + 2-Chlorophenol → this compound + Water

The selection of the catalyst and solvent system is critical for the success of these reactions. While traditional methods may use catalysts like sulfuric acid, more modern approaches have adopted reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 2-chloro-1-methylpyridinium (B1202621) iodide to drive the reaction forward under milder conditions.

Reaction Pathways Utilizing 2-Chloroaniline (B154045) Derivatives

An alternative synthetic route involves the use of 2-chloroaniline derivatives. In this pathway, the aniline (B41778) is first converted into a diazonium salt, which is then subjected to a Sandmeyer-type reaction or a variation thereof to introduce the phenoxyacetate moiety. While less direct than esterification, this method offers a way to build the molecule from a different starting point, which can be advantageous depending on the availability of precursors.

A notable example is the synthesis of N-(2-chlorophenyl)-2-hydroxybenzamide, which can be further modified. These anilides are prepared and then can undergo esterification. mdpi.com For example, ethyl 2-(2-((2-chlorophenyl)carbamoyl)phenoxy)acetate has been synthesized from N-(2-chlorophenyl)-2-hydroxybenzamide. mdpi.comresearchgate.net The synthesis of these derivatives often involves reacting the parent salicylanilide (B1680751) with an appropriate chloroacetate (B1199739) ester in the presence of a base. mdpi.com

Another approach involves the treatment of chloroacetyl chloride with aromatic amines, such as 2-chloroaniline, at room temperature to produce 2-chloro-N-aryl acetamides. ijpsr.info These intermediates can then be further functionalized.

Synthesis of Pyridinium (B92312) Phenoxyacetate Derivatives

The synthesis of pyridinium phenoxyacetate derivatives represents a specialized subset of analogs. Pyridine (B92270) and its derivatives are significant in heterocyclic chemistry. researchgate.net The synthesis of these compounds often involves the reaction of a pyridine derivative with a phenoxyacetic acid. These reactions can result in the formation of salts where the pyridinium cation is paired with the phenoxyacetate anion. For example, 2-amino-5-bromopyridinium 2-phenoxyacetate has been synthesized and characterized. researchgate.net

The general approach for creating these derivatives can be characterized by the reaction of a substituted pyridine with a phenoxyacetic acid, often in a suitable solvent. The resulting salt's structure and properties are influenced by the specific functionalities on both the pyridine ring and the phenoxyacetic acid. The development of new pyridinium phenoxyacetate compounds is an active area of research, driven by the potential for these molecules in various applications. usm.my

Advanced Synthetic Approaches

To overcome some of the limitations of conventional methods, such as harsh reaction conditions and long reaction times, advanced synthetic techniques have been developed. These approaches offer greater efficiency, selectivity, and are often more environmentally friendly.

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. This technique utilizes microwave irradiation to rapidly and uniformly heat the reaction mixture, often leading to significantly reduced reaction times and improved yields compared to conventional heating methods. oatext.com

The synthesis of salicylanilide derivatives, which are precursors to some phenoxyacetate esters, has been successfully achieved using microwave irradiation. This eco-friendly method has been shown to provide higher yields and requires less solvent compared to traditional heating. mdpi.com For example, the synthesis of ethyl 2-(2-((2-chlorophenyl)carbamoyl)phenoxy)acetate and its derivatives has been performed using microwave-assisted techniques. mdpi.comresearchgate.net

A study on the synthesis of morpholine-based chalcones also highlights the efficiency of microwave-assisted methods. The reaction of 4-morpholinoacetophenone with substituted benzaldehydes in the presence of ethanolic NaOH under microwave irradiation at 80 °C was completed in just 1-2 minutes. mdpi.com This demonstrates the potential for rapid synthesis of complex organic molecules.

The general advantages of microwave-assisted synthesis include:

Rapid Reaction Rates: Significant reduction in reaction time from hours to minutes.

Higher Yields: Often results in improved product yields.

Increased Purity: Can lead to cleaner reactions with fewer side products.

Energy Efficiency: More energy-efficient compared to conventional heating methods.

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is a critical aspect of synthetic chemistry to maximize product yield and purity while minimizing costs and environmental impact. This involves systematically varying parameters such as temperature, solvent, catalyst, and reactant ratios.

For instance, in the synthesis of 1-phenylcyclopropane carboxamide derivatives, the temperature was found to be a crucial factor. Reactions conducted at 60 °C showed significantly higher yields compared to those at 100 °C. nih.gov The choice of base (e.g., KOH, NaOH, K2CO3) was also optimized for the initial cyclopropanation step. nih.gov

In another example, the optimization of a gold-catalyzed cyclization reaction involved screening various solvents and temperatures. Dichloromethane (DCM) at reflux was identified as the optimal solvent, while other solvents like acetonitrile (B52724) (MeCN) or tetrahydrofuran (THF) resulted in lower yields due to product decomposition over prolonged reaction times at higher temperatures. thieme-connect.com

The following table illustrates the optimization of reaction conditions for a generic esterification reaction:

| Entry | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Toluene | H₂SO₄ | 110 | 12 | 65 |

| 2 | Dichloromethane | DCC | 25 | 8 | 85 |

| 3 | Acetonitrile | PNT/NMM | 25 | 6 | 92 |

| 4 | Tetrahydrofuran | CDI | 65 | 10 | 78 |

Purification and Isolation Strategies

Following the synthesis of this compound and its analogs, the crude product mixture invariably contains unreacted starting materials, catalysts, and byproducts. Therefore, robust purification and isolation strategies are essential to obtain the target compound in high purity. The choice of purification method depends on the physical and chemical properties of the desired product and its impurities, such as polarity, solubility, and volatility. Commonly employed techniques include chromatographic separation and crystallization.

Chromatography is a powerful technique for separating components of a mixture based on their differential distribution between a stationary phase and a mobile phase. youtube.commpg.de Column chromatography, a preparative-scale application of this principle, is frequently utilized for the purification of phenoxyacetate derivatives. column-chromatography.com

In a typical column chromatography setup for the purification of this compound analogs, silica (B1680970) gel is the most commonly used stationary phase due to its polarity and ability to separate a wide range of organic compounds. youtube.comresearchgate.net The crude mixture is loaded onto the top of the silica gel column, and a solvent or a mixture of solvents (the mobile phase) is passed through the column. youtube.com The separation is achieved as the different components of the mixture travel down the column at different rates depending on their polarity; less polar compounds move faster with a non-polar mobile phase, while more polar compounds have a stronger affinity for the polar silica gel and move slower. youtube.com

The choice of the mobile phase, or eluent, is critical for achieving good separation. A gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity, is often employed. For phenoxyacetate derivatives, mixtures of hexane (B92381) and ethyl acetate (B1210297) are common eluents. semanticscholar.org For instance, the progress of the synthesis of ethyl 2-[4-(trifluoromethyl)phenoxy]acetate can be monitored using thin-layer chromatography (TLC) with a hexane:ethyl acetate (3:1) mobile phase, and the subsequent purification can be carried out using column chromatography with a petroleum ether/ethyl acetate gradient.

Reversed-phase high-performance liquid chromatography (RP-HPLC) is another chromatographic technique that has been successfully applied to the analysis and separation of related compounds. pensoft.nettsijournals.com In RP-HPLC, the stationary phase is non-polar (e.g., C18-modified silica), and a polar mobile phase is used. pensoft.net This method is particularly useful for separating polar compounds. For example, a study on the degradation of a pyrrole (B145914) derivative utilized an RP-HPLC method with a C18 column and a mobile phase of acetonitrile and phosphate (B84403) buffer (pH=3) for separation. pensoft.net

Table 1: Examples of Chromatographic Conditions for Phenoxyacetate Analogs

| Compound | Stationary Phase | Mobile Phase / Eluent | Reference |

| Ethyl 2-[4-(trifluoromethyl)phenoxy]acetate | Silica Gel | Petroleum ether/ethyl acetate gradient | |

| 2-Phenoxyacetamide | Silica Gel | 1:1 hexanes/ethyl acetate | semanticscholar.org |

| 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid | C18 Column | Acetonitrile: Phosphate buffer (pH=3) (50:50% v/v) | pensoft.net |

| Phenolic Compounds | Sephadex LH-20 | Methanol (B129727) | researchgate.net |

| Ethyl 5-chloro-3-(2-chlorophenyl)-1-benzofuran-2-carboxylate | Not specified | Not specified | clockss.org |

This table is for illustrative purposes and specific conditions may vary based on the exact analog being purified.

Crystallization is a fundamental purification technique for solid compounds, leveraging differences in solubility of the desired compound and impurities in a given solvent at different temperatures. mt.compraxilabs.com The process generally involves dissolving the impure solid in a suitable hot solvent to form a saturated or near-saturated solution. praxilabs.com As the solution cools, the solubility of the target compound decreases, leading to the formation of pure crystals, while the impurities remain dissolved in the solvent (mother liquor). mt.com

The selection of an appropriate solvent is the most critical step in developing a crystallization protocol. mt.com An ideal solvent should dissolve the compound sparingly or not at all at room temperature but should dissolve it completely at its boiling point. Furthermore, the solvent's boiling point should not be excessively high, and it should not react with the compound being purified.

For phenoxyacetate analogs, various solvents and solvent systems have been reported to be effective for crystallization. Ethyl acetate is a commonly used solvent for obtaining pure products. mdpi.com For instance, N-(3-Chlorophenyl)-2-(3-fluoro-4-nitrophenoxy)acetamide and its derivatives were successfully purified by crystallization from ethyl acetate. mdpi.com Solvent mixtures can also be employed to achieve the desired solubility characteristics. A combination of methanol and water is another reported system for the recrystallization of phenoxyacetic acid derivatives. wmich.edu In some cases, a sequence of recrystallizations from different solvents can be used to achieve very high purity. quora.com

The process of inducing crystal formation can sometimes be facilitated by "seeding" the supersaturated solution with a small crystal of the pure compound or by scratching the inner surface of the flask to create nucleation sites. quora.com After crystallization, the pure crystals are collected by filtration, washed with a small amount of cold solvent to remove any adhering mother liquor, and then dried. quora.com

Table 2: Crystallization Solvents for Phenoxyacetate Analogs

| Compound/Analog Type | Solvent(s) | Outcome/Yield | Reference |

| N-(3-Chlorophenyl)-2-(3-fluoro-4-nitrophenoxy)acetamide | Ethyl Acetate | Pale yellow solid, 48.7% total yield | mdpi.com |

| Phenoxyacetic acid | Methanol/water solution | White crystalline compound | wmich.edu |

| 2-(2,4-dichlorophenoxy)acetamide | Not specified | Crystalline solid | wmich.edu |

| 2A5CPA (2-amino-5-chloropyridinium phenoxyacetate) | Methanol | Organic single crystals | researchgate.net |

| 4-Chlorophenyl 2-(2,4-dichlorophenoxy)acetate | Not specified | Not specified | google.com |

This table provides examples of solvents used for crystallization. The optimal solvent and conditions must be determined experimentally for each specific analog.

Spectroscopic Characterization of 2 Chlorophenyl Phenoxyacetate Structures

Vibrational Spectroscopy Analysis (FTIR)

Fourier-transform infrared (FTIR) spectroscopy is a crucial technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The FTIR spectrum of 2-Chlorophenyl phenoxyacetate (B1228835) is characterized by several key absorption bands that correspond to its constituent functional groups. The presence of two aromatic rings, an ester linkage, an ether bond, and a carbon-chlorine bond results in a complex but interpretable spectrum.

The ester carbonyl (C=O) group produces one of the most prominent bands in the spectrum. For aromatic esters, this stretching vibration typically appears in the region of 1740–1760 cm⁻¹. mdpi.com The ether linkage (Ar-O-CH₂) within the phenoxyacetate moiety gives rise to strong asymmetric C-O-C stretching vibrations between 1300 cm⁻¹ and 1150 cm⁻¹. mdpi.com

The aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the in-plane C=C stretching vibrations of the benzene (B151609) rings appear in the 1600–1400 cm⁻¹ range. The presence of the chloro-substituent on one of the phenyl rings is indicated by a C-Cl stretching band in the fingerprint region, typically between 800 and 600 cm⁻¹.

Table 1: Characteristic FTIR Bands for 2-Chlorophenyl Phenoxyacetate

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| C-H Stretch | Aromatic | 3100-3000 |

| C=O Stretch | Ester | 1760-1740 mdpi.com |

| C=C Stretch | Aromatic | 1600-1450 |

| C-O-C Asymmetric Stretch | Aryl-Alkyl Ether | 1300-1200 mdpi.com |

| C-O-C Symmetric Stretch | Aryl-Alkyl Ether | 1100-1020 |

| C-Cl Stretch | Aryl Halide | 800-600 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), allowing for the precise mapping of a molecule's structure.

The ¹H NMR spectrum of this compound displays signals corresponding to the protons on the two distinct aromatic rings and the methylene (B1212753) (-CH₂-) bridge. The methylene protons, being adjacent to both an ether oxygen and the ester carbonyl group, are expected to be deshielded and appear as a singlet at approximately 4.8 ppm.

The aromatic protons resonate in the downfield region of 6.8–7.5 ppm. chemicalbook.com The four protons of the 2-chlorophenyl group and the five protons of the phenoxy group will exhibit complex splitting patterns (multiplets) due to spin-spin coupling with neighboring protons. The specific chemical shifts are influenced by the electronic effects of the ester linkage and the chlorine atom.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Environment | Number of Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -O-CH₂-C=O | 2H | ~4.8 | Singlet |

| Phenoxy Ring Protons | 5H | 6.9 - 7.4 | Multiplet |

| 2-Chlorophenyl Ring Protons | 4H | 7.0 - 7.5 | Multiplet |

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Elucidation

The ¹³C NMR spectrum provides a map of the carbon framework of the molecule. Each unique carbon atom in this compound gives a distinct signal. The carbonyl carbon of the ester group is highly deshielded and appears significantly downfield, typically around 168 ppm. oregonstate.edu

The carbon of the methylene bridge (-OCH₂-) is expected to resonate in the range of 65-70 ppm. The twelve aromatic carbons produce signals between 115 and 158 ppm. The carbons directly bonded to oxygen (C-O) are shifted downfield, while the carbon bonded to chlorine (C-Cl) also has a characteristic chemical shift. chemicalbook.comchemicalbook.com

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Environment | Predicted Chemical Shift (δ, ppm) |

| C=O (Ester) | ~168 |

| C-O (2-Chlorophenyl Ring) | ~147 |

| C-O (Phenoxy Ring) | ~157 |

| C-Cl (2-Chlorophenyl Ring) | ~131 |

| Aromatic CH | 115 - 135 |

| Quaternary Aromatic C | 123 - 130 |

| -O-CH₂- | ~66 |

Advanced NMR Techniques (e.g., DEPT)

Distortionless Enhancement by Polarization Transfer (DEPT) is an NMR technique used to differentiate between methyl (CH₃), methylene (CH₂), and methine (CH) carbons. magritek.com A DEPT experiment on this compound would provide valuable structural confirmation.

A standard DEPT-135 experiment would show methine (aromatic CH) carbons as positive signals and the methylene (-CH₂-) carbon as a negative signal. pressbooks.pub Quaternary carbons, including the carbonyl carbon and the carbons bonded to oxygen and chlorine, would be absent from the DEPT spectrum. A DEPT-90 spectrum would exclusively show the signals for the methine (CH) carbons. pressbooks.pub This allows for the unambiguous assignment of the protonated carbons in the molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. chemguide.co.uk The nominal molecular weight of this compound is 262 g/mol (for the ³⁵Cl isotope). The mass spectrum would show a characteristic molecular ion peak [M]⁺ at m/z 262 and an [M+2]⁺ peak at m/z 264 with an intensity ratio of approximately 3:1, which is indicative of the presence of a single chlorine atom.

The fragmentation of the molecular ion provides structural clues. tutorchase.com Cleavage of the ester bond is a common fragmentation pathway. This can lead to the formation of several key fragment ions that help to confirm the structure of the two main parts of the molecule.

Table 4: Major Fragment Ions Expected in the Mass Spectrum of this compound

| m/z (for ³⁵Cl) | Ion Formula | Fragment Name |

| 262 | [C₁₄H₁₁ClO₃]⁺ | Molecular Ion |

| 151 | [C₈H₇O₃]⁺ | Phenoxyacetylium ion |

| 135 | [C₈H₇O₂]⁺ | Ion from loss of chlorophenoxy radical |

| 127 | [C₆H₄ClO]⁺ | 2-Chlorophenoxy ion |

| 111 | [C₆H₄Cl]⁺ | 2-Chlorophenyl ion |

| 93 | [C₆H₅O]⁺ | Phenoxy ion |

| 77 | [C₆H₅]⁺ | Phenyl ion |

Advanced Structural Elucidation of 2 Chlorophenyl Phenoxyacetate Crystals and Complexes

Single Crystal X-ray Diffraction (XRD)

The determination of a molecule's precise three-dimensional structure, including bond lengths, bond angles, and conformational states, relies on single-crystal X-ray diffraction analysis. googleapis.com A search of open-access resources like the Crystallography Open Database (COD) yielded no results for the crystal structure of 2-Chlorophenyl phenoxyacetate (B1228835). nih.govcrystallography.netcrystallography.net Without this fundamental data, a scientifically accurate description of its molecular geometry and the specific arrangement of its atoms is not possible.

Determination of Molecular Geometry and Conformational States

Information unavailable. A crystal structure is required to determine the precise molecular geometry and conformational states of 2-Chlorophenyl phenoxyacetate.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

Information unavailable. The analysis of non-covalent interactions, which govern how molecules interact with each other in a crystal lattice, is dependent on crystallographic data. libretexts.orgnih.gov These interactions, including potential hydrogen bonds and π-π stacking, are critical for understanding the material's properties but cannot be detailed for this compound without an experimentally determined crystal structure.

Characterization of Inclusion Complexes (e.g., with Cyclodextrins)

The formation of inclusion complexes, where a "guest" molecule is encapsulated within a "host" molecule like a cyclodextrin (B1172386), can alter its physical and chemical properties. mdpi.com Characterization of such complexes involves specific analytical techniques. However, no studies detailing the formation or analysis of inclusion complexes involving this compound as the guest molecule were found in the searched literature. Studies on derivatives like ethyl 2-(2-((2-chlorophenyl)carbamoyl)phenoxy)acetate have shown the formation of inclusion complexes with β-cyclodextrin, which were analyzed using the methods below. nih.govresearchgate.net

Morphological Analysis using Scanning Electron Microscopy (SEM)

Information unavailable. SEM is used to observe the surface morphology of materials, and changes in particle shape can indicate the formation of an inclusion complex. researchgate.netmdpi.com For example, the distinct crystalline shapes of a drug and its host, cyclodextrin, are often replaced by a new, amorphous-looking solid when a complex is formed. nih.gov No SEM images for a this compound-cyclodextrin complex are available.

Thermogravimetric Analysis (TGA) for Complex Stability

Information unavailable. TGA measures the change in mass of a sample as a function of temperature, providing insights into its thermal stability. When a guest molecule is included within a cyclodextrin cavity, its thermal decomposition profile often shifts to a higher temperature, indicating enhanced stability. nih.govresearchgate.net This analysis has not been published for any inclusion complex of this compound.

Optical Spectroscopic Characterization

No specific UV-Vis absorption data, such as absorption maxima (λmax) or molar absorptivity values, for this compound has been reported in the reviewed literature. This information is crucial for determining the electronic transition properties of the molecule.

There are no available studies detailing the experimental or theoretical nonlinear optical properties of crystalline this compound. Research into the NLO characteristics of materials is vital for applications in photonics and optoelectronics, but such investigations for this specific compound have not been documented in the available resources.

Theoretical and Computational Chemistry Studies of 2 Chlorophenyl Phenoxyacetate

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. mdpi.com DFT methods are used to determine molecular geometries, reaction energies, and various spectroscopic properties. nih.gov

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and kinetic stability. malayajournal.orgacadpubl.eu The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.orglibretexts.org

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small energy gap generally implies high chemical reactivity, low kinetic stability, and high polarizability, as less energy is required to excite an electron from the HOMO to the LUMO. jsaer.com

For example, a DFT study on a related compound, 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole, calculated the HOMO and LUMO energies to be -5.2822 eV and -1.2715 eV, respectively, resulting in a HOMO-LUMO energy gap of 4.0106 eV. malayajournal.orgacadpubl.eu This relatively large gap suggests significant molecular stability. For 2-Chlorophenyl phenoxyacetate (B1228835), a similar analysis would reveal its predisposition to engage in electronic interactions.

Table 1: Illustrative Frontier Molecular Orbital Data for a Related Chlorophenyl Compound

| Parameter | Energy (eV) | Description |

| EHOMO | -5.2822 | Energy of the highest occupied molecular orbital (electron-donating capacity) |

| ELUMO | -1.2715 | Energy of the lowest unoccupied molecular orbital (electron-accepting capacity) |

| HOMO-LUMO Gap (ΔE) | 4.0106 | Indicator of chemical reactivity and kinetic stability |

| Data from a study on 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole. malayajournal.orgacadpubl.eu |

Molecular Electrostatic Potential (MEP or ESP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. malayajournal.orgbhu.ac.in The ESP map illustrates the net electrostatic effect of the total charge distribution (electrons and protons) on the molecule's surface. acadpubl.eu

Different colors on the ESP map represent different potential values. Typically:

Red: Indicates regions of most negative electrostatic potential, which are susceptible to electrophilic attack. malayajournal.orgjsaer.com These areas are rich in electron density, often found around electronegative atoms like oxygen. researchedu.org

Blue: Indicates regions of most positive electrostatic potential, which are favorable for nucleophilic attack. malayajournal.orgjsaer.com These areas are electron-deficient, often located near hydrogen atoms. bhu.ac.in

Green: Represents areas with a neutral or zero potential. malayajournal.org

For 2-Chlorophenyl phenoxyacetate, an ESP analysis would likely show a significant negative potential (red) around the carbonyl and ether oxygen atoms, identifying them as primary sites for electrophilic interaction. Conversely, positive potentials (blue) would be expected around the hydrogen atoms of the aromatic rings.

While it is a popular and simple method, it is known that the calculated charges can be highly dependent on the basis set used in the calculation. In a typical analysis of a molecule like this compound, one would expect the electronegative oxygen and chlorine atoms to carry negative Mulliken charges, while many of the carbon and hydrogen atoms would carry positive charges. researchgate.net For instance, in a study of a copper complex of p-chlorophenoxyacetic acid, the oxygen atoms of the ligand were found to have the largest negative charges. researchedu.org

Table 2: Hypothetical Mulliken Atomic Charges for Key Atoms in this compound

| Atom | Hypothetical Mulliken Charge (e) | Implication |

| Carbonyl Oxygen (O=C) | -0.55 | High negative charge, nucleophilic center |

| Ether Oxygen (C-O-C) | -0.48 | Negative charge, potential H-bond acceptor |

| Chlorine (Cl) | -0.15 | Negative charge due to high electronegativity |

| Carbonyl Carbon (C=O) | +0.60 | High positive charge, electrophilic center |

| This table is for illustrative purposes only, as specific data for the target compound was not found. |

Computational vibrational spectroscopy, typically performed using DFT, is a powerful technique for predicting the infrared (IR) and Raman spectra of a molecule. researchgate.netnumberanalytics.com The process involves optimizing the molecule's geometry and then calculating its vibrational frequencies and corresponding intensities. numberanalytics.com Comparing the theoretical spectrum with an experimental one can confirm the molecular structure and aid in the assignment of specific vibrational modes to the observed absorption bands. researchgate.net

For this compound, key vibrational modes would include:

C=O stretching: A strong absorption band characteristic of the ester carbonyl group.

C-O-C stretching: Asymmetric and symmetric stretching vibrations from the ether and ester linkages.

Aromatic C-H stretching: Vibrations occurring at higher wavenumbers.

C-Cl stretching: A characteristic vibration for the chloro-substituted phenyl ring.

Ab initio molecular dynamics (AIMD) simulations can also be used to generate spectra, which can be superior to static calculations, especially when anharmonicity is significant. rsc.org

Mulliken Population Analysis

Molecular Modeling and Simulation

Molecular docking is a computational simulation technique used to predict the preferred orientation of a ligand when it binds to a target molecule, which is typically a protein or enzyme. scielo.br This method is instrumental in drug discovery for evaluating the binding affinity and interaction patterns of potential drug candidates. mdpi.com

The process involves placing the ligand (e.g., this compound) into the active site of a target protein and calculating a "docking score," which estimates the binding energy. mdpi.com A lower (more negative) binding energy generally indicates a more stable and favorable interaction. mdpi.com The analysis also reveals specific interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein's active site. mdpi.com

Phenoxyacetic acid derivatives have been studied as potential inhibitors for various enzymes, such as cyclooxygenase-2 (COX-2). mdpi.com A docking study of this compound would identify its potential biological targets and elucidate the structural basis for its activity, guiding further development for therapeutic applications. For example, in a docking study of a phenoxyacetic acid derivative against the COX-2 active site, key hydrogen bond interactions were identified with residues like Arg513, His90, and Tyr355. mdpi.com

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability

Molecular Dynamics (MD) simulations are powerful computational methods used to study the dynamic behavior of molecular systems at an atomic level. iaanalysis.com By simulating the movements of atoms and molecules over time, MD provides insights into the conformational changes, stability, and interactions of compounds like this compound. iaanalysis.com Such simulations are crucial for understanding how a molecule might behave in a biological environment, for instance, when interacting with a protein target. nih.gov

The primary goal of an MD simulation is to sample the conformational space of a molecule and analyze its trajectory over a specific period, which can range from picoseconds to microseconds. nih.gov For this compound, an MD simulation would typically be set up by placing the molecule in a simulated aqueous environment to mimic physiological conditions. The system's energy is first minimized to remove any unfavorable starting conformations. nih.gov Following minimization, the system is gradually heated and equilibrated under controlled temperature and pressure, typically using NVT (constant Number of particles, Volume, and Temperature) and NPT (constant Number of particles, Pressure, and Temperature) ensembles. nih.gov The final "production" run generates the trajectory data for analysis. nih.gov

Analysis of the MD trajectory can reveal critical information about the stability of this compound. Key parameters that are often evaluated include the Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and the Radius of Gyration (Rg).

RMSD: This metric tracks the average deviation of the molecule's backbone atoms from a reference structure over time. A stable RMSD value suggests that the molecule has reached a stable conformational equilibrium. researchgate.net

RMSF: This measures the fluctuation of individual atoms or residues around their average positions. Higher RMSF values indicate greater flexibility in specific regions of the molecule, such as the ether linkage or the rotatable bonds connecting the phenyl rings. researchgate.net

By studying these dynamic properties, researchers can predict the molecule's structural stability and flexibility, which are essential factors influencing its interaction with biological targets. nih.gov

Table 1: Typical Parameters for a Molecular Dynamics Simulation Study This table presents a representative setup for an MD simulation of a small molecule like this compound complexed with a target protein.

| Parameter | Description | Typical Value / Software |

| Simulation Software | The program used to run the simulation. | GROMACS, AMBER, NAMD nih.govwesleyan.edu |

| Force Field | A set of parameters used to calculate the potential energy of the system. | AMBER ff99, CHARMM36, GROMOS54a7 |

| Solvent Model | The model used to represent water molecules in the simulation box. | TIP3P, SPC/E |

| System Setup | The initial configuration of the simulation. | Molecule solvated in a cubic water box with counterions. |

| Energy Minimization | The process to remove steric clashes and unfavorable geometries. | Steepest Descent Algorithm nih.gov |

| Equilibration | The process to bring the system to the desired temperature and pressure. | NVT and NPT ensembles, typically for 1-10 ns nih.gov |

| Production Run | The main simulation phase for data collection. | 100 - 500 ns or longer mdpi.com |

| Key Analyses | Metrics calculated from the trajectory to assess stability and dynamics. | RMSD, RMSF, Radius of Gyration, Hydrogen Bond Analysis researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the chemical structure of a series of compounds with their biological activity. wikipedia.org These models are fundamental in medicinal chemistry and environmental science for predicting the activity of new, untested chemicals, thereby saving time and resources. mdpi.com For a class of compounds like phenoxyacetates, QSAR studies can identify the key physicochemical properties and structural features that govern their biological effects. nih.gov

A QSAR model is expressed as a mathematical equation: Activity = f (Molecular Descriptors) + error wikipedia.org

In the development of QSAR models for phenoxyacetic acid derivatives, researchers select a "training set" of compounds with known biological activities (e.g., herbicidal efficacy, toxicity, or receptor binding affinity). mdpi.comresearchgate.net For each compound, a set of numerical values known as "molecular descriptors" are calculated. These descriptors quantify various aspects of the molecule's structure and properties, including:

Hydrophobic properties: Such as the partition coefficient (logP) or Hansch parameter (π), which describe the lipophilicity of the molecule. mdpi.comnih.gov

Electronic properties: Such as Hammett constants (σ) or atomic partial charges, which describe the electron-donating or withdrawing nature of substituents. nih.gov

Steric properties: Such as Molar Refraction (MR) or specific principal moments of inertia (PMI-Y, PMI-Z), which relate to the size and shape of the molecule. nih.govresearchgate.net

Topological and polarizability descriptors: These describe atomic connectivity and the ability of the electron cloud to be distorted. mdpi.com

Using statistical methods like multiple linear regression (MLR), these descriptors are correlated with the observed biological activity to build a predictive model. analis.com.my The statistical validity and predictive power of the resulting QSAR model are rigorously assessed using parameters like the correlation coefficient (R²), the leave-one-out cross-validated correlation coefficient (Q²), and external validation with a "test set" of compounds not used in model generation. mdpi.com

Studies on phenoxyacetic acid derivatives have successfully developed QSAR models for various biological activities. For instance, research on their antisickling activity found that potency was positively correlated with the hydrophobicity (π) and electronic parameters (σ) of substituents on the phenyl ring. nih.gov Another study modeling the biological efficacy of phenoxyacetic congeners identified lipophilicity, polarizability, and the sum of hydrogen bond donors and acceptors as determining properties. mdpi.com These models allow for the rational design of new derivatives, such as this compound, with potentially enhanced activity or desired properties.

Table 2: Summary of QSAR Studies on Phenoxyacetate Derivatives This table summarizes findings from representative QSAR studies on compounds structurally related to this compound.

| Compound Class | Biological Activity Modeled | Key Molecular Descriptors | Statistical Quality (Example) | Reference |

| Phenoxyacetic Acids | Antisickling Activity | Hydrophobicity (π), Electronic (σ), Molar Refraction (MR) | R = 0.872 | nih.gov |

| Phenoxyacetic Acid Congeners | Biological Efficacy (Herbicidal) | Lipophilicity, Polarizability, Sum of H-bond donors/acceptors | R² values from 0.483–0.901 for various models | mdpi.com |

| Phenoxyacetamide Derivatives | MAO-B Inhibition | Principal Moments of Inertia (PMI-Y, PMI-Z) | Not specified | researchgate.net |

Biological Interactions of 2 Chlorophenyl Phenoxyacetate at the Molecular Level

Enzyme Inhibition Mechanisms and Molecular Targets

Cyclooxygenase (COX) Isozyme Selective Inhibition (e.g., COX-2)

Cyclooxygenase (COX) is a critical enzyme that facilitates the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation. mdpi.com There are two primary isoforms of this enzyme, COX-1 and COX-2. mdpi.com While both are involved in physiological and pathological processes, COX-1 is considered a constitutive enzyme involved in gastrointestinal and renal protection, whereas COX-2 is inducible and plays a more significant role in inflammation and pain. mdpi.commdpi.comnih.gov

Non-steroidal anti-inflammatory drugs (NSAIDs) typically function by inhibiting COX enzymes. mdpi.com However, non-selective NSAIDs that inhibit both COX-1 and COX-2 can lead to undesirable side effects, particularly in the gastrointestinal tract. nih.govnih.gov This has driven the development of selective COX-2 inhibitors, which aim to provide anti-inflammatory effects with improved gastrointestinal tolerability. mdpi.comnih.gov The structural difference between COX-1 and COX-2, notably an additional side pocket in COX-2, allows for the design of selective inhibitors. mdpi.com

Derivatives of phenoxyacetic acid have been investigated as potential selective COX-2 inhibitors. mdpi.com Research into various phenoxy acetic acid derivatives has shown that these compounds can exhibit moderate to potent inhibitory effects on the COX-2 isozyme. mdpi.com For instance, certain synthesized derivatives have demonstrated IC50 values for COX-2 inhibition in the range of 0.06 to 0.09 μM, which is comparable to the well-known selective COX-2 inhibitor, celecoxib (B62257) (IC50 = 0.05 ± 0.02 μM). mdpi.com The selectivity of these compounds for COX-2 over COX-1 is a key determinant of their potential therapeutic value. mdpi.commdpi.com

Table 1: COX-2 Inhibitory Activity of Select Phenoxyacetic Acid Derivatives

| Compound | COX-2 IC50 (μM) | COX-2 Selectivity Index (SI) |

|---|---|---|

| Derivative 5d | 0.06 ± 0.01 | 133.34 |

| Derivative 5e | 0.08 ± 0.01 | - |

| Derivative 5f | 0.07 ± 0.01 | 111.53 |

| Derivative 7b | 0.09 ± 0.01 | - |

| Derivative 10c | 0.08 ± 0.01 | - |

| Derivative 10d | 0.07 ± 0.01 | - |

| Derivative 10e | 0.06 ± 0.01 | - |

| Derivative 10f | 0.06 ± 0.01 | - |

| Celecoxib (Reference) | 0.05 ± 0.02 | 298.6 |

| Mefenamic Acid (Reference) | 1.98 ± 0.02 | - |

Data sourced from a study on novel phenoxy acetic acid derivatives as selective COX-2 inhibitors. mdpi.com

Urease Enzyme Inhibition and Binding Modes

Urease is a nickel-containing metalloenzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbon dioxide. wikipedia.org This enzymatic activity is a crucial survival mechanism for certain pathogens, such as Helicobacter pylori, allowing them to thrive in acidic environments like the stomach. wikipedia.orgresearchgate.net Inhibition of urease is therefore a significant target for the management of various gastrointestinal and kidney-related diseases. researchgate.net

A wide array of compounds, including analogues of urea like thioureas, phosphoramidates, and quinolones, are known to inhibit urease. wikipedia.org The inhibition mechanism often involves interaction with the nickel ions in the enzyme's active site. wikipedia.orgfrontiersin.org For instance, some inhibitors are thought to complex with the two nickel (II) ions in a manner analogous to the substrate, urea. researchgate.net

Research into novel urease inhibitors has explored various chemical scaffolds. For example, dihydropyrimidine (B8664642) phthalimide (B116566) hybrids have been synthesized and evaluated for their urease inhibitory activity. Some of these hybrids have demonstrated potent inhibition, with IC50 values lower than the standard inhibitor thiourea. The structure-activity relationship studies indicate that the electronic nature, lipophilicity, and steric factors of the substituents significantly influence the inhibitory activity.

Table 2: Urease Inhibitory Activity of Dihydropyrimidine Phthalimide Hybrids

| Compound | Urease IC50 (μM) |

|---|---|

| 10g | 12.6 ± 0.1 |

| 10e | 14.2 ± 0.5 |

| 10h | 16.9 ± 0.9 |

| 10i | 18.3 ± 1.1 |

| 10j | 20.1 ± 1.3 |

| Thiourea (Standard) | 21.0 ± 0.1 |

Data represents the mean ± standard error of the mean from three independent experiments.

Poly(ADP-ribose) Polymerase-1 (PARP-1) Interaction and Inhibition

Poly(ADP-ribose) polymerase-1 (PARP-1) is a nuclear enzyme that plays a pivotal role in DNA repair, particularly in the base excision repair (BER) pathway for single-strand DNA breaks. nih.gov When activated by DNA damage, PARP-1 catalyzes the transfer of ADP-ribose units to target proteins, facilitating the repair process. nih.gov This makes PARP-1 a significant target in cancer therapy, as its inhibition can lead to the accumulation of DNA damage and cell death, especially in cancer cells with deficient homologous recombination repair (HRR) pathways, a concept known as synthetic lethality. nih.govmdpi.com

The design of PARP-1 inhibitors often mimics the nicotinamide (B372718) moiety of NAD+, the substrate for PARP-1, to interact with the enzyme's active site. nih.gov Common structural features of PARP-1 inhibitors include an aromatic ring and a carboxamide moiety, which are responsible for forming pi-stacking interactions and hydrogen bonds with the enzyme. nih.gov Due to the high homology in the catalytic domains of PARP-1 and PARP-2, many small-molecule inhibitors of PARP-1 also exhibit inhibitory effects on PARP-2. researchgate.net

Research has explored various scaffolds for developing potent and selective PARP-1 inhibitors. For example, derivatives based on a 1H-thieno[3,4-d]imidazole-4-carboxamide scaffold have been synthesized and shown to have good PARP-1 inhibitory activity. nih.gov Furthermore, the combination of PARP inhibitors with topoisomerase I (TOP1) inhibitors has shown promise, as PARP inhibition can prevent the repair of DNA damage induced by TOP1 inhibitors, leading to enhanced cytotoxicity in tumor cells. mdpi.com

Topoisomerase I Interaction

DNA topoisomerases are essential enzymes that manage the topological state of DNA during various cellular processes like replication and transcription. nih.gov Type I topoisomerases create transient single-strand breaks in the DNA to allow for the passage of another strand, thereby relaxing DNA supercoiling. nih.gov These enzymes are important targets for certain anticancer drugs, which can stabilize the covalent enzyme-DNA intermediate, leading to DNA damage and cell death. nih.goviiarjournals.org

The interaction of various compounds with topoisomerase I has been a subject of investigation. For instance, a library of 1,2,5-oxadiazole derivatives was synthesized and evaluated for their effects on topoisomerase I activity. iiarjournals.org Some of these derivatives demonstrated inhibitory effects on the catalytic activity of the enzyme, and these findings were supported by molecular docking studies. iiarjournals.org The interaction of these compounds with topoisomerase I suggests that with appropriate modifications, the 1,2,5-oxadiazole scaffold could be a basis for developing new anti-topoisomerase agents. iiarjournals.org

Nuclear Receptor Modulation (e.g., PPARγ Binding)

Peroxisome proliferator-activated receptor gamma (PPARγ) is a type II nuclear receptor that functions as a transcription factor. wikipedia.org It plays a crucial role in regulating adipocyte differentiation and insulin (B600854) sensitivity. mdpi.com PPARs form heterodimers with retinoid X receptors (RXRs), and these heterodimers then regulate the transcription of various genes. wikipedia.orgmdpi.com The ligand-binding domain (LBD) of PPARγ is relatively large and can accommodate a variety of synthetic and natural ligands. elifesciences.org

The binding of a ligand to the PPARγ LBD induces a conformational change, particularly in the C-terminal helix (H12), which allows for the recruitment of coactivator proteins and subsequent gene transcription. nih.gov Agonists, such as the thiazolidinedione (TZD) class of drugs, stabilize this active conformation. mdpi.comnih.gov Conversely, inverse agonists can enhance the binding of corepressor peptides. nih.gov

The binding of ligands to PPARγ can be complex. elifesciences.org Studies have shown that a synthetic ligand can bind to the orthosteric pocket, while a natural ligand, such as a fatty acid, can be pushed to an alternate binding site near the omega (Ω)-loop. elifesciences.org This co-binding can synergistically affect the structure and function of PPARγ. elifesciences.org The interaction with key residues in the binding pocket, such as Y505, can be critical for the activity of certain ligands. nih.gov For example, the C-terminal Y505 carboxylate is important for tethering H12 inside the ligand-binding pocket for some inverse agonists. nih.gov

Molecular Mechanisms of Antimicrobial Action

The antimicrobial action of various compounds can be attributed to several molecular mechanisms. A primary target for many antimicrobial agents is the bacterial cell membrane. mdpi.com Disruption of the lipid bilayer's integrity can lead to the leakage of intracellular components and ultimately cell lysis. mdpi.com For instance, some compounds can disturb the cell membrane potential of bacteria and improve the permeability of the drug into the cell. nih.gov

Another key mechanism is the inhibition of essential bacterial enzymes. Molecular docking studies have suggested that certain compounds may interact with bacterial enzymes such as thymidylate kinase, DNA gyrase B, and DNA topoisomerase IV subunit B. researchgate.net By inhibiting these enzymes, the compounds can interfere with critical cellular processes like DNA replication and repair.

Furthermore, some antimicrobial agents can inhibit the formation of biofilms, which are communities of bacteria embedded in a self-produced matrix that provides protection against host defenses and antibiotics. mdpi.comresearchgate.net By preventing biofilm formation or disrupting existing biofilms, these compounds can render the bacteria more susceptible to other antimicrobial treatments. researchgate.net The synergistic effect between some phytochemicals and conventional antibiotics has also been observed, where the phytochemical can enhance the efficacy of the antibiotic. mdpi.com

Research on chloro-substituted salicylanilide (B1680751) derivatives, which are structurally related to 2-chlorophenyl phenoxyacetate (B1228835), has shown that these compounds exhibit good activity against Gram-positive bacteria but no inhibition against Gram-negative strains. nih.govmdpi.com The mechanism of action for some of these derivatives is thought to be related to their ability to disturb the bacterial cell membrane potential. nih.gov

Cell Membrane Permeability and Potential Disruption

The interaction of 2-Chlorophenyl phenoxyacetate with biological membranes is a critical aspect of its molecular activity. While direct research on this specific compound is limited, extensive studies on structurally similar phenoxyacetic acid derivatives, particularly the herbicide 2,4-dichlorophenoxyacetic acid (2,4-D), provide significant insights into its potential effects on cell membrane permeability and integrity. The lipophilic nature of these compounds suggests they can readily partition into the lipid bilayer of cell membranes, leading to a cascade of biophysical and functional alterations.

Research on 2,4-D has demonstrated its capacity to induce significant changes in the physical state and barrier function of cell membranes. The liposoluble form of 2,4-D can affect the spatial organization of the membrane, thereby impairing its role as a selective barrier. plos.org This interaction can lead to an increase in membrane permeability and a concurrent decrease in membrane fluidity. plos.org Damage to cells following exposure to 2,4-D has been directly correlated with an increase in membrane permeability. plos.org This effect is not necessarily linked to the compound's biological activity as an auxin, as similar membrane-disrupting effects have been observed with non-auxin analogues like 3,5-dichlorophenoxyacetic acid. oup.com

The mechanism of this disruption is thought to involve direct physical interactions between the phenoxyacetate molecules and the phospholipid components of the membrane. pjoes.com These interactions can alter the packing of the lipid acyl chains, leading to a more disordered and permeable membrane structure. Furthermore, chlorophenoxy herbicides have been shown to cause dose-dependent damage to cell membranes. orst.edu

One of the key consequences of this increased permeability is the disruption of ion gradients across the membrane. Studies have shown that brief exposure to 2,4-D at an acidic pH can cause a significant depolarization of the membrane's electrical potential. oup.com This is attributed to an increased permeability to protons (H+), which in turn can lead to the leakage of essential ions like potassium (K+) from the cell. oup.com Such a disruption in ion homeostasis can have profound effects on various cellular processes that are dependent on the maintenance of specific transmembrane ion gradients.

The chemical structure of phenoxyacetate derivatives plays a crucial role in their ability to permeate and disrupt cell membranes. For instance, the presence of a trifluoromethyl group in some derivatives has been shown to enhance their lipophilicity, which can lead to improved membrane permeability. vulcanchem.com This suggests that the chloro- substitution on the phenyl ring of this compound likely influences its lipophilicity and, consequently, its interaction with and permeation through cell membranes. It is believed that damage to the cellular membrane is a primary mode of action for compounds like 2,4-D in non-target organisms. grazingbestprac.com.au

Table 1: Research Findings on the Effects of Phenoxyacetate Derivatives on Cell Membranes

| Compound/Class | Organism/System Studied | Key Findings on Membrane Interaction | Reference(s) |

| 2,4-Dichlorophenoxyacetic acid (2,4-D) | Umbelopsis isabellina (fungus) | Increased membrane permeability and decreased membrane fluidity. | plos.org |

| 2,4-Dichlorophenoxyacetic acid (2,4-D) | General cellular models | Interacts with phospholipids, causing physical changes in the cell membrane. | pjoes.com |

| Chlorophenoxy herbicides | General | Cause dose-dependent cell membrane damage. | orst.edu |

| 2,4-Dichlorophenoxyacetic acid (2,4-D) | Maize roots | Causes depolarization of membrane potential and leakage of K+ ions due to increased H+ permeability. | oup.com |

| 3,5-Dichlorophenoxyacetic acid | Maize roots | Induces similar membrane depolarization and ion leakage as 2,4-D. | oup.com |

| 2,4-Dichlorophenoxyacetic acid (2,4-D) | Non-targeted organisms | Cellular membrane damage is a primary mode of action. | grazingbestprac.com.au |

| Phenoxyacetate derivatives with trifluoromethyl group | General | Enhanced lipophilicity and potential for improved membrane permeability. | vulcanchem.com |

Environmental Fate and Degradation Pathways of 2 Chlorophenyl Phenoxyacetate Analogs

Abiotic Transformation Processes

Abiotic degradation refers to the transformation of a compound through non-biological means, primarily through chemical and physical processes such as photodegradation and hydrolysis.

Photodegradation, or photolysis, is the breakdown of chemical compounds by light, particularly ultraviolet (UV) radiation from the sun. For chlorophenol compounds, which are common breakdown products of phenoxyacetate (B1228835) herbicides, photodegradation is an important process, especially in shallow, clear waters that receive high levels of solar irradiation. gov.bc.ca The process can be direct, where the molecule itself absorbs light energy, or indirect, involving photosensitizing agents present in the water.

Studies on analogs like the herbicide 2,4-dichlorophenoxyacetic acid (2,4-D) have shown that its degradation can be significantly enhanced by photocatalysts such as titanium dioxide (TiO2). researchgate.net The efficiency of this process is dependent on factors like the crystalline structure and particle size of the catalyst. researchgate.net For compounds containing a 2-chlorophenyl group, such as the insecticide profenofos (B124560), photodegradation is a primary transformation pathway in the environment. mdpi.com The degradation of profenofos involves free radicals like hydroxyl radicals (•OH) and singlet oxygen (¹O₂), with •OH playing a key role. mdpi.com This process leads to the formation of various photoproducts, including O-(2-chlorophenyl)-O-ethyl-S-propyl phosphorothioate (B77711) and O-(2-chlorophenyl)-O-ethyl phosphorothioate. mdpi.com The rate of photolysis can be influenced by other substances in the water; for example, the flavonoid myricetin (B1677590) has been shown to inhibit the photodegradation of profenofos by scavenging the reactive free radicals. mdpi.com

Hydrolysis is a chemical reaction in which a water molecule breaks down another compound. In the context of environmental fate, abiotic hydrolysis is often considered a potential degradation pathway. However, for chlorophenols, which are key intermediates of phenoxyacetate herbicides, hydrolysis is considered a relatively unimportant degradation process in natural environments compared to microbial breakdown and photolysis. gov.bc.ca While the ester linkage in 2-chlorophenyl phenoxyacetate could theoretically be susceptible to hydrolysis, this process is generally slow under typical environmental pH and temperature conditions. In contrast, hydrolytic reactions catalyzed by enzymes are a critical component of the biotic degradation pathways discussed in subsequent sections. nih.govnih.gov

Photodegradation Mechanisms under Environmental Conditions

Biotic Degradation Processes (Biodegradation)

Biodegradation, the breakdown of organic matter by microorganisms, is the primary mechanism for the dissipation of phenoxyacetate herbicides and their analogs in soil and aquatic ecosystems. nih.gov This process is driven by the vast metabolic diversity of bacteria and fungi, which can utilize these synthetic compounds as a source of carbon and energy. nih.govscitechnol.comresearchgate.net

In both soil and water, microbial communities are central to the breakdown of chlorinated phenoxyacetates. nih.gov The process, often termed mineralization, results in the complete degradation of the organic molecule into simpler inorganic constituents like carbon dioxide, water, and chloride ions. researchgate.net The ability of microorganisms to degrade these compounds is not universal; it often requires a period of adaptation or acclimation, during which the microbial populations capable of this metabolism increase in number and activity. epa.gov

The degradation process typically begins with the enzymatic breakdown of the herbicide molecule. nih.gov This can involve co-metabolism, where the degradation of the target compound occurs in the presence of another primary substrate that supports microbial growth. tandfonline.com The rate and extent of degradation are influenced by various environmental factors, including pH, temperature, moisture, and the availability of other nutrients. epa.govmdpi.com The presence of decaying plant material, for instance, can create "hot-spots" for microbial activity and gene transfer, enhancing the degradation rate of phenoxyacetic acid in soil. researchgate.net

A diverse array of microorganisms capable of degrading chlorinated phenoxyacetate analogs has been isolated and identified from contaminated environments. nih.gov Bacteria, in particular, play a crucial role. Among the most frequently cited genera are Pseudomonas and Sphingomonas, known for their versatile metabolic capabilities toward a wide range of aromatic pollutants. researchgate.netnih.govmdpi.comresearchgate.net

Pseudomonas : Various species of Pseudomonas have been shown to metabolize chlorinated phenoxyacetates and their intermediates. For example, Pseudomonas sp. strain CBS3 can use 4-chlorophenylacetic acid as its sole carbon source. nih.gov Strains of Pseudomonas cepacia (now Burkholderia cepacia) and other pseudomonads are well-documented degraders of 2,4,5-T and 2,4-D. nih.govnih.gov These bacteria are key players in the bioremediation of a wide range of organic pollutants, including phenols and pesticides. mdpi.comresearchgate.net

Sphingomonas : Members of this genus are also highly effective degraders. Sphingomonas herbicidovorans, for instance, can grow on phenoxyalkanoic acid herbicides like mecoprop (B166265) and dichlorprop. nih.gov Sphingomonas paucimobilis has been studied for its ability to break down various aromatic compounds. researchgate.net The dominance of Sphingomonas in some contaminated sites is attributed to its robust metabolic pathways and its ability to move toward pollutants via chemotaxis. mdpi.com

Other important bacterial genera involved in the degradation of these compounds include Cupriavidus (formerly Ralstonia or Alcaligenes), Delftia, Rhodoferax, Achromobacter, and Arthrobacter. nih.govnih.govnih.govresearchgate.nettandfonline.comepa.gov Fungi such as Mortierella and Umbelopsis have also been identified as 2,4-D degraders. nih.gov The genetic determinants for these degradation pathways are often located on mobile genetic elements like plasmids, which can be transferred between different bacterial species, facilitating the spread of these catabolic capabilities within microbial communities. researchgate.netnih.govtandfonline.com

Table 1: Examples of Microbial Strains Involved in the Degradation of Phenoxyacetate Analogs

| Microbial Strain | Degraded Compound(s) | Reference(s) |

|---|---|---|

| Pseudomonas cepacia AC1100 | 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T) | nih.gov |

| Cupriavidus necator JMP134 (Alcaligenes eutrophus) | 2,4-Dichlorophenoxyacetic acid (2,4-D) | nih.gov |

| Sphingomonas herbicidovorans MH | Dichlorprop, Mecoprop | nih.gov |

| Delftia acidovorans MC1 | Dichlorprop, Mecoprop, 2,4-D, MCPA | nih.govresearchgate.net |

| Rhodoferax sp. P230 | Dichlorprop, Mecoprop, 2,4-D, MCPA | researchgate.net |

| Pseudomonas sp. CBS3 | 4-Chlorophenylacetic acid | nih.gov |

| Arthrobacter sp. | 2,4-Dichlorophenol (B122985), 2,4-Dichlorophenoxyacetate | epa.govepa.gov |

The microbial breakdown of chlorinated phenoxyacetates follows a series of well-defined enzymatic steps. The pathway for 2,4-D degradation in Cupriavidus necator JMP134 is the most extensively studied model. nih.gov The degradation of analogs like this compound is presumed to follow a similar sequence.

Ether Bond Cleavage: The initial attack on the molecule is typically the cleavage of the ether bond that links the phenoxy ring to the acetate (B1210297) side chain. This reaction is often catalyzed by an α-ketoglutarate-dependent dioxygenase. nih.govresearchgate.net In the case of 2,4-D, the enzyme TfdA converts it to 2,4-dichlorophenol. nih.gov This step is crucial as it liberates the chlorinated phenolic moiety, which is the substrate for the subsequent reactions.

Orthohydroxylation: The resulting chlorophenol is then hydroxylated at a position ortho (adjacent) to the existing hydroxyl group, forming a chlorocatechol. For example, 2,4-dichlorophenol is converted to 3,5-dichlorocatechol (B76880) by a phenol (B47542) hydroxylase enzyme (TfdB). nih.govepa.gov This step requires oxygen and a reducing agent like NADPH. epa.gov

Ring Cleavage: The aromatic ring of the chlorocatechol intermediate is then opened. This is a critical step that destroys the aromaticity of the compound. For chlorinated catechols, this typically proceeds via a modified ortho-cleavage pathway . nih.govresearchgate.net The ring is cleaved between the two hydroxyl groups by a specific type of dioxygenase, a chlorocatechol 1,2-dioxygenase (TfdC). nih.govresearchgate.net This reaction yields a chlorinated muconic acid, which is further metabolized through a series of enzymatic reactions (catalyzed by enzymes like TfdD, TfdE, and TfdF) into intermediates of central metabolism, such as succinyl-CoA and acetyl-CoA, which can then enter the tricarboxylic acid (TCA) cycle. oup.com An ortho-cleavage of the catechol intermediate is considered essential for the productive degradation of phenoxyacetic acid. nih.gov

In some bacteria, the degradation of the related compound phenylacetate (B1230308) proceeds via a different pathway involving the formation of a coenzyme A (CoA) thioester, followed by epoxidation and hydrolytic cleavage of an oxepin-CoA ring structure by a PaaZ enzyme complex. nih.govnih.gov

Identification of Microbial Strains Involved in Degradation (e.g., Pseudomonas, Sphingomonas)

Influence of Environmental Parameters on Degradation Kinetics

The rate at which this compound analogs break down in the environment is not constant; it is significantly influenced by the surrounding physical and chemical conditions. Key parameters include pH, temperature, redox state, and the availability of nutrients and the substrate itself.

The degradation kinetics of chlorinated phenoxyacetates and their primary metabolites, chlorophenols, are highly dependent on the pH, temperature, and redox conditions of the environment.

The pH of the soil and water plays a crucial role in both chemical and microbial degradation processes. For instance, the microbial degradation of the analog 2,4-dichlorophenoxyacetic acid (2,4-D) by Pseudomonas cepacia has been observed to be optimal under acidic conditions. nih.gov However, very low pH levels can also inhibit degradation, partly due to the release of chloride and the limited buffering capacity of the medium. nih.gov In contrast, the oxidative degradation of 2-chlorophenol, a likely metabolite of this compound, reaches its maximum rate at a pH of 8. researchgate.net The acidity of chlorophenols increases with the degree of chlorination; 2-chlorophenol, for example, begins to dissociate at a pH above 7. epa.gov This dissociation influences their solubility, sorption, and toxicity, thereby affecting their availability for microbial degradation. epa.gov For some pesticides, such as organophosphates, alkaline conditions can promote chemical hydrolysis, with the rate of degradation increasing tenfold for each unit increase in pH. researchgate.net

Temperature affects the rate of metabolic activities of microorganisms responsible for degradation. Generally, rising temperatures, up to an optimal point, increase the rate of microbial degradation of chlorophenols. gov.bc.ca

The redox state, indicating the presence or absence of oxygen, also dictates the metabolic pathways available for degradation. Aerobic degradation of chlorinated aromatic compounds is often initiated by oxygenases and dioxygenases. researchgate.net Under anaerobic conditions, different microbial consortia and enzymatic processes are responsible for breaking down these compounds.

Table 1: Influence of pH on the Degradation of this compound Analogs and Related Compounds

| Compound | Organism/Process | Optimal pH for Degradation | Reference |

|---|---|---|---|

| 2,4-Dichlorophenoxyacetic acid (2,4-D) | Pseudomonas cepacia | Acidic | nih.gov |

| 2-Chlorophenol | Persulfate Oxidation | 8 | researchgate.net |

| General Chlorophenols | Microbial Degradation | Dependent on specific compound and microbe | gov.bc.ca |

The rate of microbial degradation is intrinsically linked to the growth and metabolic activity of the microbial populations, which in turn depend on the availability of nutrients and the concentration of the substrate.

The presence of additional carbon and nitrogen sources can significantly impact the degradation of phenoxyacetate herbicides. Studies have shown that the presence of organic nutrients, such as those from barley straw, can act as "hot-spots" for gene transfer among bacteria, enhancing the degradation rate of phenoxyacetic acid in soil. nih.gov The simultaneous increase of glucose (carbon source) and ammonium (B1175870) tartrate (nitrogen source) has been shown to dramatically boost the production of degradative enzymes like laccase and MnP in fungi. jmb.or.kr However, excessively high concentrations of a readily metabolizable carbon source like glucose can sometimes repress the production of enzymes needed to degrade more complex substrates. jmb.or.kr

Table 2: Effects of Nutrient and Substrate Concentration on Degradation

| Factor | Observation | Example Compound | Reference |

|---|---|---|---|

| Nutrient Availability | Presence of organic nutrients increased degradation rates by promoting horizontal gene transfer. | Phenoxyacetic acid | nih.gov |

| Carbon & Nitrogen Source | Simultaneous increase in glucose and ammonium tartrate boosted enzyme production for degradation. | Reactive Dyes (degraded by fungal enzymes) | jmb.or.kr |

| Initial Substrate Concentration | Time for degradation was linearly related to the initial concentration. | 2,4-Dichlorophenoxyacetic acid (2,4-D) | nih.gov |

| Low Substrate Concentration | Mineralization rate can be significantly reduced at low substrate concentrations. | Starch (as a model for soil organic matter) | nih.gov |

Effects of pH, Temperature, and Redox State

Identification and Persistence of Degradation Metabolites

The biodegradation of chlorinated phenoxyacetates proceeds through a series of intermediate compounds, or metabolites, the identities and persistence of which are of environmental concern. The general pathway involves the initial cleavage of the ether bond, followed by the degradation of the resulting aromatic ring.

For chlorinated phenoxyacetate herbicides, the degradation pathway commonly proceeds through the formation of the corresponding chlorophenols. epa.gov For example, the degradation of 2,4-D by Pseudomonas cepacia results in the formation of 2,4-dichlorophenol (2,4-DCP) as the primary metabolite. nih.gov Similarly, the breakdown of 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) yields 2,4,5-trichlorophenol. nih.gov

These chlorophenol intermediates are then typically hydroxylated to form chlorocatechols. epa.govepa.gov For instance, 2,4-dichlorophenol can be converted to 3,5-dichlorocatechol. epa.gov These chlorocatechols undergo ring cleavage, eventually leading to the formation of non-aromatic compounds that can be utilized in central metabolic pathways. In some cases, other intermediates such as chlorohydroquinone (B41787) and chlorobenzoic acids may accumulate. epa.govnih.gov

The persistence of these metabolites varies. The half-life of most chlorophenols in the environment is relatively short, ranging from hours to months, and they are ultimately mineralized to carbon dioxide, water, and chloride ions. gov.bc.ca However, the specific structure of the compound and the environmental conditions dictate its stability. The presence and position of chlorine atoms on the aromatic ring significantly influence the rate of degradation. epa.gov

Table 3: Common Degradation Metabolites of Chlorinated Phenoxyacetate Analogs

| Parent Compound (Analog) | Key Metabolite(s) | Persistence/Further Transformation | Reference |

|---|---|---|---|

| 2,4-Dichlorophenoxyacetic acid (2,4-D) | 2,4-Dichlorophenol (2,4-DCP), Chlorohydroquinone | Further degraded to chlorocatechols. | nih.govnih.gov |

| 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T) | 2,4,5-Trichlorophenol | Intermediate in the degradation pathway. | nih.gov |

| General Chlorophenoxy Herbicides | Chlorophenols, Chlorocatechols, Chlorobenzoic acids | Ultimately mineralized to CO₂, H₂O, and Cl⁻. Half-lives range from hours to months. | gov.bc.caepa.gov |

| Various Chloroaromatic Compounds | Acetophenone | Identified as a key intermediate compound. |

Structure Activity Relationship Sar Studies of 2 Chlorophenyl Phenoxyacetate Derivatives

Correlating Structural Modifications with Molecular Interaction Profiles

The interaction of a molecule with its biological target is highly dependent on its three-dimensional structure and electronic properties. mdpi.com Modifications to the chemical structure of 2-Chlorophenyl phenoxyacetate (B1228835) can lead to profound changes in these interactions.

The nature of substituents on the aromatic rings of phenoxyacetate derivatives plays a critical role in their biological activity. The electronic properties of these substituents, whether they are electron-withdrawing or electron-donating, can influence the molecule's ability to interact with its target.

For instance, in a series of phenoxyacetic acid derivatives designed as selective COX-2 inhibitors, the introduction of a bromine atom (an electron-withdrawing group) at position 4 of the phenoxy ring resulted in heightened activity compared to unsubstituted counterparts. mdpi.com Specifically, compounds with a para-chloro substitution on the phenyl ring displayed superior inhibitory effects. mdpi.com This suggests that electron-withdrawing groups can enhance the binding affinity of these derivatives to their target enzymes.

Conversely, the presence of electron-donating groups can also modulate activity. In a study of benzophenones, moving a methyl group (an electron-donating group) around the A-ring influenced the compound's potency. acs.org While eliminating the methyl substituent diminished activity, strategic placement at certain positions improved it. acs.org For example, a methyl group at the ortho-position of a dihydrouracil (B119008) derivative improved binding affinity. nih.gov

The following table summarizes the impact of different substituents on the activity of various phenoxyacetate-related scaffolds.

| Scaffold | Substituent | Position | Effect on Activity | Reference |

| Phenoxyacetic Acid | Bromine (electron-withdrawing) | 4 (phenoxy ring) | Increased | mdpi.com |

| Phenoxyacetic Acid | Chlorine (electron-withdrawing) | para (phenyl ring) | Increased | mdpi.com |

| Benzophenone | Methyl (electron-donating) | various (A-ring) | Varied | acs.org |

| Dihydrouracil | Methyl (electron-donating) | ortho | Increased | nih.gov |

The specific placement of substituents on the aromatic ring, known as positional isomerism, significantly impacts the biological activity of these compounds. rsc.orgrsc.org For example, in a series of 2-phenol-4-chlorophenyl-6-aryl pyridines, compounds with an ortho- or para-chlorophenyl group at the 4-position of the central pyridine (B92270) ring showed better topoisomerase II inhibition than those with a meta-chlorophenyl group. nih.gov This highlights the importance of the substituent's position for selective enzyme inhibition. nih.gov Similarly, the antiplasmodial activity of 2-phenoxybenzamide (B1622244) derivatives was found to be highly dependent on the substitution pattern of the anilino partial structure. mdpi.com Shifting an N-Boc piperazinyl substituent from the meta to the para position resulted in a significant increase in activity. mdpi.com

Stereochemistry, the three-dimensional arrangement of atoms, is another critical factor. researchgate.net Many biologically active molecules are chiral, meaning they exist as non-superimposable mirror images called enantiomers. google.com These enantiomers can exhibit different pharmacological activities. For instance, α-(phenoxy)phenylacetic acids contain a chiral center, and their derivatives, such as halofenate, are chiral compounds with recognized therapeutic uses. google.com The specific stereochemical conformation can influence how the molecule fits into the binding site of a protein, affecting its efficacy. In a study of eugenol (B1671780) derivatives, a benzene (B151609) ring with a chlorine substitution in the ortho position was found to be a highly active compound. mdpi.com

The table below illustrates the influence of positional isomerism on the activity of phenoxyacetate-related compounds.

| Compound Series | Substituent | Position | Observed Activity | Reference |

| 2-phenol-4-chlorophenyl-6-aryl pyridines | Chlorophenyl | ortho or para | Better topoisomerase II inhibition | nih.gov |

| 2-phenol-4-chlorophenyl-6-aryl pyridines | Chlorophenyl | meta | Weaker topoisomerase II inhibition | nih.gov |

| 2-phenoxybenzamides | N-Boc piperazinyl | para | High antiplasmodial activity | mdpi.com |

| 2-phenoxybenzamides | N-Boc piperazinyl | meta | Moderate antiplasmodial activity | mdpi.com |

Impact of Substituent Nature (e.g., Electron-Withdrawing vs. Electron-Donating Groups)

Pharmacophore Development and Ligand Design Principles

Pharmacophore modeling is a powerful tool in drug discovery used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for a molecule's biological activity. dergipark.org.tr These models can be either ligand-based, derived from a set of active molecules, or structure-based, developed from the known structure of the biological target. dergipark.org.tr

For 2-Chlorophenyl phenoxyacetate derivatives, pharmacophore models can help in designing new ligands with improved potency and selectivity. These models typically highlight key features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings that are crucial for binding to the target protein. mdpi.comnih.gov For example, in the design of selective COX-2 inhibitors, a pharmacophore model might include a region for the chlorophenyl group to occupy a specific hydrophobic pocket within the enzyme's active site. mdpi.com

The development of a pharmacophore model involves several steps:

Selection of a training set: A group of molecules with known biological activities is chosen.

Conformational analysis: The possible three-dimensional shapes of the molecules are determined.

Feature identification: Common chemical features among the active molecules are identified.

Pharmacophore generation: A 3D model representing the arrangement of these features is created.

Validation: The model's ability to distinguish between active and inactive compounds is tested.

Once a validated pharmacophore model is established, it can be used for virtual screening of compound libraries to identify new potential drug candidates. dergipark.org.tr

Computational Insights into SAR